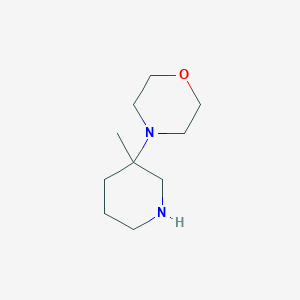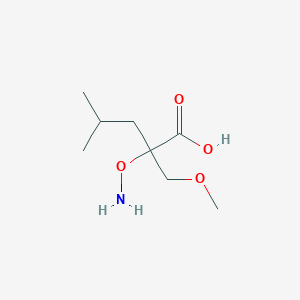
3-(1-Ethyl-1H-imidazol-2-YL)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethyl-1H-imidazol-2-YL)-2-hydroxypropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of glyoxal with ammonia and an aldehyde to form the imidazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides . The hydroxypropanoic acid moiety can be introduced through esterification followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethyl-1H-imidazol-2-YL)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using halogen gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(1-Ethyl-1H-imidazol-2-YL)-2-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethyl-1H-imidazol-2-YL)-2-hydroxypropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-Ethyl-1H-imidazol-2-YL)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . Additionally, the hydroxypropanoic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethylimidazole: Lacks the hydroxypropanoic acid moiety, making it less versatile in biochemical applications.
2-Hydroxypropanoic acid: Lacks the imidazole ring, reducing its potential for enzyme inhibition.
1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical reactivity.
Uniqueness
3-(1-Ethyl-1H-imidazol-2-YL)-2-hydroxypropanoic acid is unique due to the presence of both the imidazole ring and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3-(1-ethylimidazol-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-2-10-4-3-9-7(10)5-6(11)8(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
VRTNMKLQEZCYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)



![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)

![3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13226028.png)
